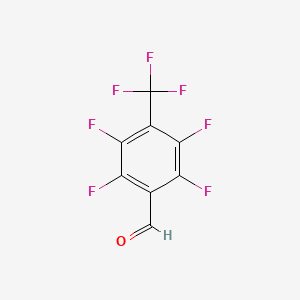

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde, also known as 4-trifluoromethyl-2,3,5,6-tetrafluorobenzaldehyde, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. This compound is a colorless solid with a melting point of 55°C and a boiling point of 79°C. It is soluble in many organic solvents and is relatively unreactive compared to other aldehydes. Its structure consists of a benzene ring with four fluorine atoms attached to the ring at the 4, 2, 5, and 6 positions. The trifluoromethyl group is attached to the benzene ring at the 4 position.

Wissenschaftliche Forschungsanwendungen

Synthesis and Porphyrin Production

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde has been utilized in an efficient synthesis process. This compound, specifically 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, was obtained via iodination at low temperature. It has been further employed in the synthesis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, which serves as a potential precursor for supramolecular assemblies (Leroy et al., 2004).

Trifluorovinylation and Tetrafluoroethylenation

Another application involves the reaction with 1,2-bis(dimethylphenylsilyl)tetrafluoroethane, leading to trifluorovinylated and tetrafluoroethylenated products. This reaction showcases its role in producing specific fluorinated structures (Hagiwara & Fuchikami, 1997).

Biological Activity Studies

In the field of biology, this compound has been synthesized to study its biological significance against tested bacteria and fungus. Fluorinated compounds like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde have shown activity towards various bacterial strains and Candida albicans (Raache et al., 2016).

Functionalisation of Benzene Derivatives

The compound is involved in the regioselective functionalization of benzene derivatives, leading to the production of various benzaldehydes and benzoic acids. This demonstrates its utility in synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).

Application in Cycloaddition Reactions

It also finds use in cycloaddition reactions, specifically in the hydrative cyclization of 2-enynylbenzaldehydes, which has been applied to the synthesis of complex organic compounds like faveline (Oh et al., 2010).

Role in Anticancer Research

In anticancer research, derivatives of this compound, specifically thiosemicarbazones, have been synthesized and combined with cisplatin to enhance efficacy against various cancer cell lines, showcasing its potential in drug development (Medina-Reyes et al., 2019).

Wirkmechanismus

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde . For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other molecules might influence its binding to its targets.

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKDRIDXWMEATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2802224.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802229.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)

![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)